molecular formula C22H25ClN2O3 B13804294 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride CAS No. 81086-03-5

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride

Cat. No.: B13804294
CAS No.: 81086-03-5
M. Wt: 400.9 g/mol
InChI Key: QNBGNOSNMMTBMI-UHFFFAOYSA-N
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Description

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is a complex organic compound with a unique structure that includes an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the carboxamide group and the diethylamino propyl side chain. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction may yield dihydroanthracene derivatives .

Scientific Research Applications

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is unique due to its combination of an anthracene core with a carboxamide group and a diethylamino propyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

81086-03-5

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O3.ClH/c1-3-24(4-2)13-7-12-23-22(27)15-10-11-18-19(14-15)21(26)17-9-6-5-8-16(17)20(18)25;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,23,27);1H

InChI Key

QNBGNOSNMMTBMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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